molecular formula C16H23N3O5 B3102529 tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate CAS No. 1417794-22-9

tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B3102529
CAS No.: 1417794-22-9
M. Wt: 337.37 g/mol
InChI Key: JJQKPDJESNHVOK-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C16H23N3O5 . It is related to the class of compounds known as piperazines, which are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . The structures were further confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another derivative is L-shaped .

Scientific Research Applications

Application in Synthesis of N-heterocycles

Tert-butanesulfinamide, a closely related compound, is extensively used in the stereoselective synthesis of amines and derivatives, particularly in the formation of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they are the foundational elements of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Role in Drug Discovery

The pyrrolidine ring, an integral part of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate, is widely utilized in medicinal chemistry. Its saturated nature allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage, a phenomenon termed “pseudorotation”. This makes it a versatile scaffold for novel biologically active compounds in drug discovery, especially in the design of bioactive molecules with selective targets (Li Petri et al., 2021).

Biodegradation and Environmental Fate

The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater might provide indirect insights. Microorganisms capable of degrading similar compounds like ETBE aerobically, as a carbon and energy source or via cometabolism, have been identified. The initial aerobic biodegradation occurs through hydroxylation, leading to the formation of intermediates like tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. These studies help understand the potential environmental impact and fate of related tert-butyl compounds in soil and groundwater systems (Thornton et al., 2020).

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)17-11-7-8-18(10-11)12-5-6-13(19(21)22)14(9-12)23-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQKPDJESNHVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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